1-Boc-3-allyl-3-hydroxypiperidine 1-Boc-3-allyl-3-hydroxypiperidine
Brand Name: Vulcanchem
CAS No.: 1331825-48-9
VCID: VC2952832
InChI: InChI=1S/C13H23NO3/c1-5-7-13(16)8-6-9-14(10-13)11(15)17-12(2,3)4/h5,16H,1,6-10H2,2-4H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)O
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

1-Boc-3-allyl-3-hydroxypiperidine

CAS No.: 1331825-48-9

Cat. No.: VC2952832

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-allyl-3-hydroxypiperidine - 1331825-48-9

Specification

CAS No. 1331825-48-9
Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl 3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-5-7-13(16)8-6-9-14(10-13)11(15)17-12(2,3)4/h5,16H,1,6-10H2,2-4H3
Standard InChI Key CBHSLDWWMOVQSD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)O

Introduction

Chemical Structure and Properties

1-Boc-3-allyl-3-hydroxypiperidine (CAS No. 1331825-48-9) is characterized by a six-membered piperidine ring containing a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. The compound features a tertiary alcohol at the 3-position and an allyl substituent attached to the same carbon atom. Its structure combines several functional groups that make it valuable for further chemical transformations.

Fundamental Physical and Chemical Properties

The following table summarizes the key properties of 1-Boc-3-allyl-3-hydroxypiperidine:

PropertyValue
IUPAC Nametert-butyl 3-allyl-3-hydroxypiperidine-1-carboxylate
CAS Number1331825-48-9
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
Physical FormSolid
InChI1S/C13H23NO3/c1-5-7-13(16)8-6-9-14(10-13)11(15)17-12(2,3)4/h5,16H,1,6-10H2,2-4H3
InChI KeyCBHSLDWWMOVQSD-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CC=C)O

The compound possesses both lipophilic and hydrophilic components, making it amenable to various synthetic manipulations. The Boc protecting group on the nitrogen atom is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions, providing a means for selective deprotection when necessary.

Synthesis Methods

The synthesis of 1-Boc-3-allyl-3-hydroxypiperidine can be achieved through several methodologies, including both enzymatic and chemical approaches. The chemical synthesis typically involves a multi-step sequence starting from appropriate piperidine derivatives.

Chemical Synthesis Pathway

One common synthetic approach begins with 3-hydroxypiperidine or related compounds, which undergo a series of transformations to introduce both the Boc protecting group and the allyl substituent. The synthesis generally follows these key steps:

  • Protection of the piperidine nitrogen with a Boc group

  • Functionalization at the 3-position to introduce the allyl group

  • Optimization of reaction conditions to ensure stereoselectivity if desired

While specific detailed synthetic protocols are proprietary in many cases, the general synthetic strategies employ standard organic chemistry transformations including alkylation reactions, protection/deprotection sequences, and functional group interconversions.

Applications in Pharmaceutical Chemistry

1-Boc-3-allyl-3-hydroxypiperidine serves as a critical chiral intermediate in pharmaceutical synthesis, with particular importance in the development of novel therapeutic agents.

Role in Drug Development

The compound plays a significant role in the synthesis of various biologically active molecules. Its structural features, particularly the combination of the protected nitrogen, tertiary alcohol, and allyl group, provide multiple reactive sites for further elaboration into complex pharmaceutical compounds.

Therapeutic Targets

1-Boc-3-allyl-3-hydroxypiperidine is notably used in the preparation of drugs such as ibrutinib, which is employed in cancer therapy. The versatility of this intermediate enables its incorporation into various drug candidates targeting diseases including:

  • Cancer (particularly in kinase inhibitor development)

  • Neurological disorders

  • Other therapeutic areas requiring chiral piperidine-based scaffolds

The allyl substituent is particularly valuable as it provides a handle for further functionalization through reactions such as hydroboration, ozonolysis, or cross-metathesis, expanding the range of accessible structures.

Hazard CategoryClassification
ToxicityAcute Tox. 3 Oral
Storage Class Code6.1C - Combustible acute toxic Cat.3 / toxic compounds or compounds causing chronic effects
GHS PictogramsGHS06, GHS07
Signal WordDanger
Hazard StatementsH301, H315, H319, H335
Precautionary StatementsP261, P280, P301, P301 + P330 + P331 + P310
SupplierProduct CodePackage SizePrice
Sigma-AldrichSY34283469881 g$138.00
Key OrganicsAS-34011VariousContact supplier
Other specialty chemical suppliersVariousVariousContact supplier

The compound is typically supplied as a solid with a purity of >95%, making it suitable for research and development applications in medicinal chemistry and related fields .

Structural Derivatives and Related Compounds

Several structural analogs of 1-Boc-3-allyl-3-hydroxypiperidine have been reported in the chemical literature, differing in the substitution pattern or stereochemistry.

Related Piperidine Derivatives

The following related compounds share structural similarities with 1-Boc-3-allyl-3-hydroxypiperidine:

  • 1-Boc-3-hydroxypiperidine (CAS: 85275-45-2): Lacks the allyl group at the 3-position

  • 1-Boc-3-piperidone (CAS: 98977-36-7): Contains a ketone rather than a hydroxyl group at the 3-position

  • Stereoisomers of 1-Boc-3-allyl-3-hydroxypiperidine: Differ in the spatial arrangement of substituents

These related compounds often share synthetic pathways and may be interconverted through appropriate chemical transformations .

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